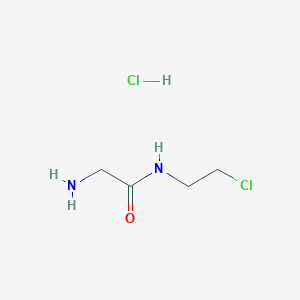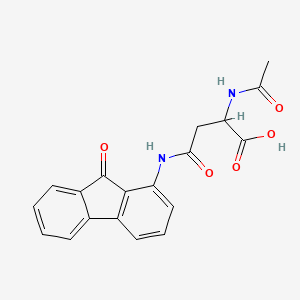
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine: is a synthetic compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of an acetyl group and a fluorenone moiety attached to the asparagine amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Fluorenone Derivative: The fluorenone moiety is synthesized through the oxidation of fluorene using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetylation: The fluorenone derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group.
Coupling with Asparagine: The acetylated fluorenone is coupled with asparagine through peptide bond formation. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The fluorenone moiety can undergo further oxidation to form more complex derivatives.
Reduction: Reduction of the fluorenone group can yield fluorenyl alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Fluorenone derivatives with additional oxygen-containing functional groups.
Reduction Products: Fluorenyl alcohol derivatives.
Substitution Products: Compounds with various functional groups replacing the acetyl group.
Applications De Recherche Scientifique
Chemistry: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The fluorenone moiety is known for its biological activity, which can be harnessed for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine involves its interaction with molecular targets such as enzymes and receptors. The fluorenone moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)glycine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)alanine
- n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)valine
Uniqueness: n2-Acetyl-n-(9-oxo-9h-fluoren-1-yl)asparagine is unique due to the presence of the asparagine amino acid, which imparts specific properties such as hydrogen bonding capability and solubility. This distinguishes it from other fluorenyl derivatives and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
31792-57-1 |
|---|---|
Formule moléculaire |
C19H16N2O5 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-acetamido-4-oxo-4-[(9-oxofluoren-1-yl)amino]butanoic acid |
InChI |
InChI=1S/C19H16N2O5/c1-10(22)20-15(19(25)26)9-16(23)21-14-8-4-7-12-11-5-2-3-6-13(11)18(24)17(12)14/h2-8,15H,9H2,1H3,(H,20,22)(H,21,23)(H,25,26) |
Clé InChI |
LAPLGDSKHNQRAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
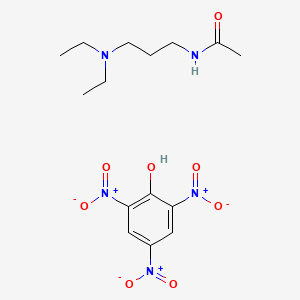

![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)
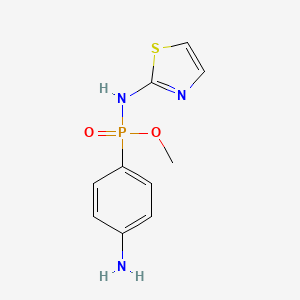

![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)

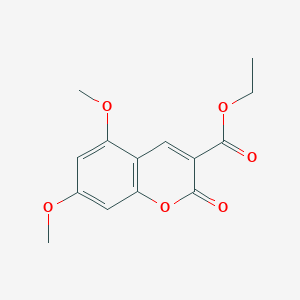
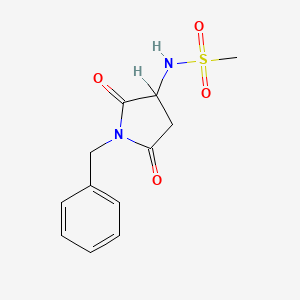
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
